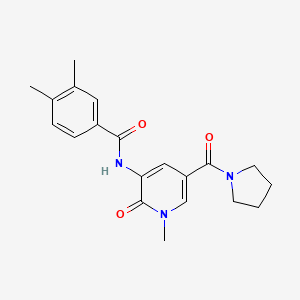
3,4-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,4-Dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article reviews its biological activity based on available literature, focusing on structure-activity relationships (SAR), mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a pyrrolidine ring, a dihydropyridine moiety, and a benzamide group. The presence of these functional groups is believed to contribute to its biological activity.
Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that derivatives of pyrrolidine and dihydropyridine demonstrate potent inhibition against Dipeptidyl Peptidase IV (DPP-IV), with IC50 values often less than 100 nM, indicating high potency and selectivity over related enzymes .
Structure-Activity Relationships (SAR)
The SAR analyses suggest that modifications in the molecular structure can lead to enhanced biological activity. For example, the introduction of specific substituents on the pyrrolidine or dihydropyridine rings can significantly affect the compound's binding affinity and selectivity towards target enzymes. In particular, the presence of methyl groups at the 3 and 4 positions on the benzamide ring has been associated with increased potency against certain biological targets .
Case Study 1: DPP-IV Inhibition
In a study examining the effects of various pyrrolidine derivatives, it was found that compounds with structural similarities to this compound exhibited DPP-IV inhibition. The most potent analogs had IC50 values around 50 nM, demonstrating their potential as therapeutic agents for conditions such as type 2 diabetes .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of related compounds revealed that certain derivatives could induce apoptosis in cancer cell lines. The mechanism involved the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action suggests a promising therapeutic approach for cancer treatment .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act as an inhibitor of specific protein methyltransferases (PMTs), which play crucial roles in regulating gene expression and cellular functions .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Early findings indicate favorable absorption characteristics and moderate metabolic stability. Toxicological assessments are ongoing to evaluate any potential adverse effects associated with long-term exposure or high doses.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-6-7-15(10-14(13)2)18(24)21-17-11-16(12-22(3)20(17)26)19(25)23-8-4-5-9-23/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAKWTNZBPTRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














